3-(1H-Imidazol-1-YL)butanoic acid
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Overview
Description
3-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-1-YL)butanoic acid consists of a butanoic acid group attached to an imidazole ring . The InChI code for this compound is 1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-YL)butanoic acid is a white or colorless solid . It has a melting point of 138-140 degrees Celsius . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthetic Methods and Applications
Corrosion Inhibition
Imidazoline and its derivatives, structurally related to 3-(1H-Imidazol-1-YL)butanoic acid, are recognized for their significant role as corrosion inhibitors. Their effective adsorption onto metal surfaces and the formation of protective films are attributed to their unique molecular structure, making them advantageous in the petroleum industry (Nipaporn Sriplai & K. Sombatmankhong, 2023).
Antioxidant Capacity Assays
The ABTS radical cation-based assays, involving compounds structurally similar to 3-(1H-Imidazol-1-YL)butanoic acid, are extensively used to measure antioxidant capacity. The elucidation of reaction pathways in these assays is crucial for understanding specific reactions such as coupling, which can influence comparisons between antioxidants (I. Ilyasov et al., 2020).
Material Synthesis
Zeolite imidazolate frameworks (ZIFs), related to the imidazole structure of 3-(1H-Imidazol-1-YL)butanoic acid, are used in diverse applications due to their remarkable properties. The synthesis of ZIF materials and 1-D fibrous materials through electrospinning illustrates the potential of these materials in various applications, paving new research directions (S. S. Sankar et al., 2019).
Neuroprotection and Pharmacological Effects
YM872, a derivative with a similar imidazole structure, demonstrates neuroprotective effects and is undergoing clinical trials for its therapeutic potential in treating acute stroke, highlighting the pharmaceutical relevance of such compounds (Masayasu Takahashi et al., 2006).
Chemical Properties and Transformations
4-phosphorylated derivatives of imidazoles, structurally related to 3-(1H-Imidazol-1-YL)butanoic acid, exhibit a range of biological and chemical properties. The systematic study of these derivatives reveals their importance in a wide array of biological molecules and synthetic drugs, underlining the versatility of imidazole derivatives in chemical and biological applications (E. Abdurakhmanova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJDXGSNNOEKJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389232 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-YL)butanoic acid | |
CAS RN |
98009-60-0 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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